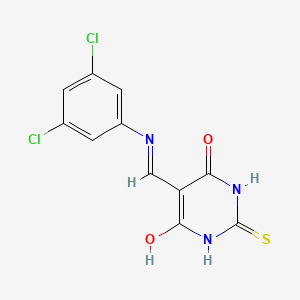![molecular formula C6H11ClN2O2 B2496261 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide CAS No. 878465-76-0](/img/structure/B2496261.png)
2-chloro-N-[(ethylcarbamoyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(ethylcarbamoyl)methyl]acetamide, also known as CAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in inflammation and bacterial growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the growth of bacterial strains by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines such as IL-6 and TNF-α, as well as the activity of COX-2. It has also been shown to inhibit the growth of bacterial strains such as E. coli and S. aureus. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects in animal models of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide is its potential as a versatile research tool for investigating the mechanisms of inflammation and bacterial growth. Its ability to inhibit the activity of COX-2 and bacterial growth makes it a valuable compound for studying these processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and bacterial diseases. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as a research tool for investigating the mechanisms of inflammation and bacterial growth. Future studies may focus on further elucidating the mechanisms of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and research tool.
合成法
The synthesis of 2-chloro-N-[(ethylcarbamoyl)methyl]acetamide involves the reaction of chloroacetyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
2-chloro-N-[(ethylcarbamoyl)methyl]acetamide has been studied for its potential application in various fields of scientific research. One of its main applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. This compound has also been studied for its potential as an antibacterial agent, with promising results in inhibiting the growth of bacterial strains such as E. coli and S. aureus.
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-2-8-6(11)4-9-5(10)3-7/h2-4H2,1H3,(H,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNXBOHWCHTMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)
![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)
![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)
![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)
![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)
![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)